molecular formula C27H29N3O2 B11573082 N-cyclopentyl-2-{7-ethyl-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

N-cyclopentyl-2-{7-ethyl-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11573082
M. Wt: 427.5 g/mol
InChI Key: IDQPULZIPHGQPW-HZHRSRAPSA-N
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Description

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, an indole moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.

    Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoles or acetamides.

Scientific Research Applications

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: can be compared with other indole derivatives and acetamide compounds.

Uniqueness

    Structural Features: The combination of the cyclopentyl group, indole moiety, and acetamide functional group makes this compound unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclopentyl-2-[7-ethyl-3-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O2/c1-3-18-9-8-13-21-19(15-23-22-12-6-7-14-24(22)29(2)27(23)32)16-30(26(18)21)17-25(31)28-20-10-4-5-11-20/h6-9,12-16,20H,3-5,10-11,17H2,1-2H3,(H,28,31)/b23-15+

InChI Key

IDQPULZIPHGQPW-HZHRSRAPSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)/C=C/4\C5=CC=CC=C5N(C4=O)C

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=C4C5=CC=CC=C5N(C4=O)C

Origin of Product

United States

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